molecular formula C25H26N2O3 B14654944 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate CAS No. 42366-14-3

4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate

Cat. No.: B14654944
CAS No.: 42366-14-3
M. Wt: 402.5 g/mol
InChI Key: UWKUMGDLLSODQF-UHFFFAOYSA-N
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Description

4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate is a compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various applications, including liquid crystal displays, molecular switches, and photoresponsive materials. The compound consists of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate typically involves a multi-step process:

    Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with phenol to form the azobenzene derivative.

    Esterification: The azobenzene derivative is esterified with 4-(hexyloxy)benzoic acid in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:

    Photoisomerization: The compound can switch between its trans and cis forms upon exposure to UV and visible light.

    Oxidation: The phenyl rings can undergo oxidation reactions, typically forming quinones.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Photoisomerization: UV light (365 nm) for trans-to-cis isomerization and visible light for cis-to-trans isomerization.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like FeCl3.

Major Products Formed

    Photoisomerization: Cis and trans isomers of the compound.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Nitro, bromo, or chloro derivatives of the compound.

Scientific Research Applications

4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a photoresponsive material in the study of molecular switches and liquid crystal displays.

    Biology: Employed in the development of photo-controlled drug delivery systems and as a tool for studying cellular processes.

    Medicine: Investigated for its potential in photodynamic therapy and as a photosensitizer in cancer treatment.

    Industry: Utilized in the production of smart coatings, optical storage devices, and sensors.

Mechanism of Action

The primary mechanism of action for 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate involves photoisomerization. Upon exposure to UV light, the compound undergoes a trans-to-cis isomerization, resulting in a significant change in its molecular geometry and polarity. This change can disrupt molecular interactions and alter the physical properties of materials containing the compound. The reverse cis-to-trans isomerization can be induced by visible light, allowing for reversible control of the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-Phenyldiazenyl]phenyl 4-(decyloxy)benzoate
  • 4-[(E)-Phenyldiazenyl]phenyl 4-(butyloxy)benzoate
  • 4-[(E)-Phenyldiazenyl]phenyl 4-(octyloxy)benzoate

Uniqueness

4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate is unique due to its specific hexyloxy chain length, which influences its solubility, melting point, and liquid crystalline properties. The hexyloxy group provides a balance between flexibility and rigidity, making the compound suitable for various applications where precise control over molecular alignment and responsiveness to light is required.

Properties

CAS No.

42366-14-3

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

(4-phenyldiazenylphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C25H26N2O3/c1-2-3-4-8-19-29-23-15-11-20(12-16-23)25(28)30-24-17-13-22(14-18-24)27-26-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19H2,1H3

InChI Key

UWKUMGDLLSODQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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